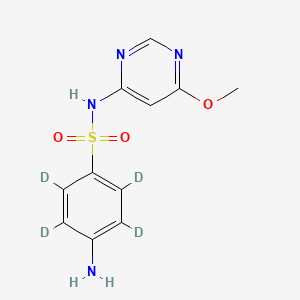

Sulfamonomethoxine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPXPUYPYQKQCX-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=CC(=NC=N2)OC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to Sulfamonomethoxine-d4: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural analysis of Sulfamonomethoxine-d4, a deuterated analog of the sulfonamide antibiotic Sulfamonomethoxine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and the development of analytical methods.

Chemical Properties

This compound is a stable, isotopically labeled form of Sulfamonomethoxine, primarily utilized as an internal standard in quantitative analysis by mass spectrometry. The incorporation of four deuterium atoms on the benzene ring provides a distinct mass shift, facilitating its differentiation from the unlabeled drug in biological matrices.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 4-amino-N-(6-methoxypyrimidin-4-yl)benzene-2,3,5,6-d4-sulfonamide | [1] |

| Synonyms | 4-Amino-N-(6-methoxy-pyrimidin-4-yl)benzenesulfonamide-d4, 4-Methoxy-6-sulfanilamidopyrimidine-d4 | [2] |

| CAS Number | 1286538-12-2 | [1][2] |

| Molecular Formula | C₁₁H₈D₄N₄O₃S | [1][2] |

| Molecular Weight | 284.33 g/mol | [2][3] |

| Appearance | White to Off-White Solid | - |

| Storage Temperature | +4°C | [1] |

| Purity (by HPLC) | >95% | [1] |

Structure and Elucidation

The chemical structure of this compound is identical to that of Sulfamonomethoxine, with the exception of the four hydrogen atoms on the phenyl ring being replaced by deuterium atoms. This substitution is key to its function as an internal standard. The structural confirmation of this compound relies on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the isotopic labeling and structural integrity of deuterated compounds.

Expected ¹H NMR Spectral Characteristics: In the ¹H NMR spectrum of this compound, the aromatic signals corresponding to the protons on the phenyl ring will be absent or significantly reduced in intensity compared to the spectrum of unlabeled Sulfamonomethoxine. The remaining signals, corresponding to the methoxy and pyrimidine protons, should be consistent with the parent compound's spectrum.

Expected ¹³C NMR Spectral Characteristics: The ¹³C NMR spectrum of this compound will be very similar to that of the unlabeled compound. However, the carbon atoms directly bonded to deuterium will exhibit characteristic splitting patterns (due to C-D coupling) and potentially altered chemical shifts. PubChem provides a reference ¹³C NMR spectrum for the non-deuterated Sulfamonomethoxine which can be used for comparison.[4]

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for which this compound is employed. It is used to confirm the molecular weight and isotopic enrichment and to quantify the unlabeled drug.

Expected Mass Spectrum: The molecular ion peak in the mass spectrum of this compound will be observed at an m/z value that is 4 units higher than that of Sulfamonomethoxine, corresponding to the four deuterium atoms. The fragmentation pattern is expected to be similar to the unlabeled compound, with characteristic losses of SO₂ and fragments of the pyrimidine ring.[5][6] The key fragments will also show a +4 Da mass shift if they retain the deuterated phenyl ring.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on general knowledge of deuteration and sulfonamide analysis, the following outlines the likely methodologies.

Synthesis and Purification

A common method for the deuteration of aromatic rings is through acid-catalyzed hydrogen-deuterium exchange.

Illustrative Synthesis Workflow:

Caption: General workflow for the synthesis and purification of this compound.

Protocol Outline:

-

Reaction Setup: Dissolve Sulfamonomethoxine in a deuterated acid, such as a mixture of D₂SO₄ and D₂O.

-

Heating: Heat the reaction mixture under reflux for a specified period to facilitate the hydrogen-deuterium exchange on the electron-rich aromatic ring.

-

Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., NaHCO₃) to precipitate the crude product.

-

Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.

Structure Elucidation Workflow

The confirmation of the structure and isotopic enrichment of the synthesized this compound would follow a standard analytical workflow.

Caption: Workflow for the structural elucidation of this compound.

NMR Spectroscopy Protocol Outline:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Analysis: Analyze the spectra to confirm the absence of aromatic proton signals (in ¹H NMR) and the expected carbon signals (in ¹³C NMR) and to determine the degree of deuteration.

Mass Spectrometry Protocol Outline:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent for LC-MS analysis (e.g., acetonitrile/water).

-

LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. Use a suitable chromatographic method to separate the analyte from any impurities.

-

Data Analysis: Acquire the mass spectrum and tandem mass spectrum (MS/MS). Confirm the molecular weight from the parent ion and analyze the fragmentation pattern to ensure it is consistent with the structure of this compound.[5][7]

Application in Quantitative Analysis

This compound is a critical tool for the accurate quantification of Sulfamonomethoxine in complex matrices such as plasma, tissue, and environmental samples.[8] Its use as an internal standard corrects for variations in sample preparation and instrument response.[9]

Logical Relationship in a Bioanalytical Method:

Caption: Use of this compound in a quantitative bioanalytical workflow.

This guide provides a foundational understanding of the chemical properties and structural elucidation of this compound. For specific applications, researchers are encouraged to consult detailed analytical method validation reports and relevant scientific literature.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radical trideuteromethylation with deuterated dimethyl sulfoxide in the synthesis of heterocycles and labelled building blocks - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Sulfamonomethoxine | C11H12N4O3S | CID 5332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 1286538-12-2 | Benchchem [benchchem.com]

- 8. Optimization of degradation conditions and elucidation of novel biodegradation pathways for sulfamonomethoxine by a novel Bacillus strain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isotope Labeling in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of isotope labeling in drug metabolism research. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to the development of safe and effective therapeutics. Isotope labeling, utilizing both stable and radioactive isotopes, remains the gold standard for elucidating the metabolic fate of new chemical entities.

Core Concepts in Isotope Labeling

Isotope labeling is a technique used to track the journey of a drug molecule through a biological system. By replacing one or more atoms in the drug molecule with their corresponding isotope, researchers can differentiate the drug and its metabolites from endogenous compounds.[1] This allows for precise qualitative and quantitative analysis of the drug's disposition.

There are two primary types of isotopes used in these studies:

-

Stable Isotopes: These are non-radioactive isotopes that have a different mass from the more common isotope of that element. Commonly used stable isotopes in drug metabolism include deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[2] Their primary advantage is safety, as they do not expose subjects to radiation, making them ideal for studies in humans, including vulnerable populations.[3]

-

Radioisotopes: These are radioactive isotopes that decay and emit radiation, which can be detected and quantified. The most frequently used radioisotopes in drug metabolism studies are tritium (³H) and carbon-14 (¹⁴C).[4][5] Radiolabeled compounds offer exceptional sensitivity, allowing for the detection of very low concentrations of a drug and its metabolites.[5]

The choice between using a stable or radioactive isotope depends on several factors, including the stage of drug development, the specific research question, and safety considerations.

Data Presentation: Quantitative Analysis in Drug Metabolism

Isotope labeling enables the precise quantification of a drug and its metabolites in various biological matrices. This data is crucial for determining key pharmacokinetic parameters and understanding the overall disposition of the drug.

Table 1: Comparative Pharmacokinetic Parameters of a Deuterated vs. Non-deuterated Drug

Deuteration, the replacement of hydrogen with deuterium, can significantly alter the metabolic rate of a drug, often leading to a longer half-life and increased exposure.[6][7][8] This is due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon, making it more difficult for metabolic enzymes to break.[6]

| Parameter | Non-deuterated Drug | Deuterated Drug | Fold Change |

| Cmax (ng/mL) | 150 ± 25 | 280 ± 40 | 1.87 |

| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.5 | 1.33 |

| AUC (ng·h/mL) | 1200 ± 200 | 3600 ± 500 | 3.00 |

| t1/2 (h) | 4.0 ± 0.8 | 10.0 ± 1.5 | 2.50 |

| Clearance (L/h/kg) | 0.5 ± 0.1 | 0.17 ± 0.04 | 0.34 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life.

Table 2: Tissue Distribution of a ¹⁴C-Labeled Drug in Rats (% of Administered Radioactivity)

Radiolabeling is the definitive method for determining the mass balance and tissue distribution of a drug.[9][10][11] Following administration of a ¹⁴C-labeled drug, the amount of radioactivity in various tissues and excreta is measured to account for the entire administered dose.

| Tissue/Excreta | 1 hour | 8 hours | 24 hours | 72 hours |

| Blood | 5.2 ± 0.8 | 2.1 ± 0.4 | 0.5 ± 0.1 | < 0.1 |

| Liver | 25.6 ± 4.1 | 10.3 ± 1.9 | 1.8 ± 0.3 | 0.2 ± 0.1 |

| Kidneys | 8.9 ± 1.5 | 3.5 ± 0.7 | 0.6 ± 0.1 | < 0.1 |

| Brain | 0.3 ± 0.1 | 0.1 ± 0.05 | < 0.05 | < 0.05 |

| Adipose Tissue | 2.1 ± 0.5 | 4.8 ± 1.1 | 3.2 ± 0.8 | 1.1 ± 0.3 |

| Urine (cumulative) | 15.4 ± 2.9 | 35.8 ± 5.7 | 45.2 ± 6.8 | 48.1 ± 7.0 |

| Feces (cumulative) | - | 12.7 ± 3.1 | 40.1 ± 8.2 | 49.5 ± 9.3 |

| Total Recovery | - | - | - | 97.6 ± 2.5 |

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data from isotope labeling studies.

Synthesis of Isotopically Labeled Compounds

The synthesis of the labeled drug is a critical first step. The isotope must be placed in a metabolically stable position to ensure that the label is not lost during biotransformation.[4] For example, in the synthesis of ¹³C-labeled ibuprofen, the ¹³C label can be incorporated into the carboxylic acid group or the aromatic ring.[12]

Protocol for the Synthesis of [¹³C]-Carboxy-Ibuprofen (Conceptual):

-

Starting Material: 4-isobutylacetophenone.

-

Reaction: Darzens condensation with ethyl chloroacetate to form an epoxide.

-

Hydrolysis and Decarboxylation: Treatment with acid to yield 2-(4-isobutylphenyl)propionaldehyde.

-

Oxidation with [¹³C]-Potassium Cyanide: The aldehyde is converted to a cyanohydrin using K¹³CN.

-

Hydrolysis: Acid hydrolysis of the cyanohydrin yields [¹³C]-carboxy-ibuprofen.

-

Purification: The final product is purified by chromatography.

In Vivo ADME Study with a ¹⁴C-Labeled Drug in Rodents

In vivo studies in animal models are a cornerstone of preclinical drug metabolism research.[4]

Protocol:

-

Dose Preparation: The ¹⁴C-labeled drug is mixed with the unlabeled drug to achieve the desired specific activity. The formulation is prepared in a suitable vehicle for administration (e.g., oral gavage, intravenous injection).[13][14]

-

Animal Dosing: A cohort of animals (e.g., Sprague-Dawley rats) is administered a single dose of the radiolabeled drug.[13][14]

-

Sample Collection: Blood, urine, and feces are collected at predetermined time points. For tissue distribution, animals are euthanized at specific times, and tissues are collected.[9][10][13][14]

-

Sample Processing:

-

Plasma: Blood is centrifuged to separate plasma.

-

Urine and Feces: Samples are homogenized.

-

Tissues: Tissues are homogenized.

-

-

Radioactivity Measurement: An aliquot of each sample is analyzed by liquid scintillation counting (LSC) to determine the total radioactivity.[4]

-

Metabolite Profiling: Samples are analyzed by liquid chromatography with radiochemical detection (LC-RAD) or by collecting fractions for LSC to separate and quantify the parent drug and its metabolites.

-

Metabolite Identification: High-resolution mass spectrometry (HRMS) and NMR spectroscopy are used to elucidate the structures of the metabolites.

Analytical Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful technique for the separation, detection, and quantification of drugs and their metabolites.[15]

-

Sample Preparation: Plasma or urine samples are often subjected to protein precipitation or solid-phase extraction to remove interfering substances.

-

Chromatography: A C18 reverse-phase column is commonly used with a gradient elution of water and acetonitrile containing a small amount of formic acid to improve ionization.

-

Mass Spectrometry: Electrospray ionization (ESI) is a common ionization technique. For quantitative analysis, tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed structural information about metabolites.[17][18][19]

-

Sample Preparation: Samples often require extraction and purification to remove interfering endogenous compounds.

-

Data Acquisition: ¹H NMR is the most common experiment for initial profiling. For structural elucidation, 2D NMR experiments such as COSY and HSQC are employed.[17][20]

-

Isotope-Edited NMR: When using ¹³C or ¹⁵N labeled compounds, heteronuclear NMR experiments can be used to selectively detect the labeled molecules, simplifying the spectra and aiding in the identification of metabolites.[17][18]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The use of stable isotopes in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioscientia.de [bioscientia.de]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deuterated drug - Wikipedia [en.wikipedia.org]

- 9. Tissue distribution and elimination of [14C]apixaban in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tissue distribution of 14C-diazepam and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. kezarlifesciences.com [kezarlifesciences.com]

- 12. Synthesis of carbon-13 labeled ibuprofen [inis.iaea.org]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]

- 16. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Studying Metabolism by NMR-Based Metabolomics [frontiersin.org]

- 18. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

The Guiding Principles of Deuterium-Labeled Standards in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of deuterium-labeled internal standards in mass spectrometry. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively implement these powerful tools for quantitative analysis. This guide delves into the theoretical underpinnings of isotope dilution mass spectrometry, offers detailed experimental protocols, presents comparative quantitative data, and visualizes key workflows and metabolic pathways.

Core Principles: The "Gold Standard" for Quantitative Bioanalysis

Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" for quantitative bioanalysis using mass spectrometry.[1][2] Among these, deuterium-labeled standards are frequently employed due to their relative ease of synthesis and lower cost compared to other stable isotopes like ¹³C or ¹⁵N.[3] The core principle behind their use lies in the concept of isotope dilution mass spectrometry (IDMS) .

In IDMS, a known quantity of the deuterium-labeled analogue of the analyte is added to the sample at the earliest stage of sample preparation.[4] This "internal standard" is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium atoms. Because the internal standard and the analyte behave nearly identically during sample extraction, cleanup, and chromatographic separation, any sample loss or variability in ionization efficiency will affect both compounds equally.[3] By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, accurate and precise quantification can be achieved, effectively correcting for a wide range of experimental variations.[4]

Advantages of Deuterium-Labeled Standards:

-

Correction for Matrix Effects: Biological matrices are complex and can significantly suppress or enhance the ionization of an analyte, leading to inaccurate results. Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for reliable correction.

-

Compensation for Sample Loss: Losses during multi-step sample preparation procedures are a common source of error. The internal standard accounts for these losses, as it is lost in the same proportion as the analyte.

-

Improved Precision and Accuracy: By minimizing the impact of experimental variability, deuterium-labeled standards lead to significant improvements in the precision and accuracy of quantitative assays.[1]

-

Increased Robustness of Bioanalytical Methods: The use of deuterated internal standards makes analytical methods more robust and reliable, which is crucial in regulated environments such as drug development.[3]

Limitations and Considerations:

Despite their numerous advantages, it is crucial to be aware of the potential limitations associated with deuterium-labeled standards:

-

Isotopic Effects: The mass difference between protium (¹H) and deuterium (²H) can sometimes lead to slight differences in chromatographic retention times, with the deuterated compound often eluting slightly earlier than the unlabeled analyte. This can be problematic if the chromatographic peak shape is not perfectly symmetrical.

-

In-source Loss or Exchange of Deuterium: In some cases, deuterium atoms can be lost or exchanged with protons from the solvent within the mass spectrometer's ion source, leading to an inaccurate measurement of the internal standard.[5] The stability of the deuterium label is therefore a critical consideration in method development.

-

Position of the Label: The position of the deuterium atoms within the molecule is critical. Labels should be placed on stable, non-exchangeable positions to avoid loss during sample preparation or analysis.

-

Purity of the Standard: The deuterated internal standard must be of high isotopic purity and free from contamination with the unlabeled analyte, which could lead to an overestimation of the analyte concentration.

Quantitative Data Presentation

The following tables summarize key performance data from various studies, illustrating the impact of using deuterium-labeled internal standards on assay performance.

Table 1: Comparison of Assay Precision with Different Internal Standards

| Analyte | Internal Standard Type | Matrix | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Reference |

| Lumefantrine | Deuterated (d9) | Human Plasma | 1.15 - 6.45 | Not Reported | [2] |

| Efavirenz | None (External Calibration) | Human Plasma | 0.43 - 13.12 | Not Reported | [2] |

| Sirolimus | Deuterated (d3) | Whole Blood | 2.7 - 5.7 | Not Reported | |

| Sirolimus | Structural Analog | Whole Blood | 7.6 - 9.7 | Not Reported | |

| 13 Steroids | Deuterated Cocktail | Serum | 4.5 - 10.1 (RSD) | Not Reported | [6] |

| 11 Neurotransmitters | Isotopically Labeled | aCSF | < 20 (Accuracy) | Not Reported | [7] |

Table 2: Comparison of Assay Accuracy with and without a Deuterated Internal Standard

| Analyte | Internal Standard Type | Matrix | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |

| Lumefantrine | Deuterated (d9) | Human Plasma | 95.36 - 105.14 | Not Reported | [2] |

| Efavirenz | None (External Calibration) | Human Plasma | 104.11 - 115 | Not Reported | [2] |

| 13 Steroids | Deuterated Cocktail | Serum | 95 - 108 | Not Reported | [6] |

| 11 Neurotransmitters | Isotopically Labeled | aCSF | 87 - 117 (Recovery) | Not Reported | [7] |

Experimental Protocols

This section provides detailed methodologies for the quantification of different classes of analytes using deuterium-labeled internal standards.

Protocol 1: Quantification of Tamoxifen and its Metabolites in Human Plasma

This protocol describes a validated UPLC-MS/MS method for the simultaneous quantification of tamoxifen and its major metabolites.

1. Sample Preparation:

- To 100 µL of human plasma, add 10 µL of an internal standard working solution containing tamoxifen-d5, N-desmethyltamoxifen-d5, 4-hydroxytamoxifen-d5, and endoxifen-d5.

- Vortex mix for 30 seconds.

- Add 300 µL of acetonitrile to precipitate proteins.

- Vortex mix for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

- LC System: Waters ACQUITY UPLC

- Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

- Mobile Phase A: 0.1% formic acid in water

- Mobile Phase B: 0.1% formic acid in acetonitrile

- Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions.

- Flow Rate: 0.4 mL/min

- Injection Volume: 5 µL

- MS System: Waters Xevo TQ-S triple quadrupole mass spectrometer

- Ionization Mode: Electrospray Ionization (ESI), Positive

- MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.

Protocol 2: Quantification of Corticosteroids in Human Serum

This protocol details a high-throughput LC-MS/MS method for the simultaneous measurement of 13 different corticosteroids.

1. Sample Preparation:

- To 85 µL of serum, add 10 µL of a working internal standard solution containing a cocktail of deuterated corticosteroids (e.g., cortisol-d4, cortisone-d2, testosterone-d3, etc.).

- Equilibrate for 1 hour.

- Perform liquid-liquid extraction with 825 µL of ethyl acetate:hexane (80:20).

- Transfer 600 µL of the supernatant to a new tube and wash with 50 µL of 0.1 M ammonium formate buffer (pH 9.0).

- Transfer 500 µL of the organic phase to a new tube and evaporate to dryness at 50°C under nitrogen.

- Reconstitute the residue in 50 µL of 50:49.9:0.1 methanol:water:formic acid.

2. LC-MS/MS Analysis:

- LC System: UHPLC system

- Column: Reversed-phase C18 column

- Mobile Phase A: 0.1% formic acid in water

- Mobile Phase B: 0.1% formic acid in methanol

- Gradient: A multi-step gradient optimized for the separation of all 13 steroids over a 6.1-minute run time.

- Flow Rate: As per instrument manufacturer's recommendation.

- Injection Volume: 10 µL

- MS System: Triple quadrupole mass spectrometer

- Ionization Mode: ESI, Positive

- MRM Transitions: Monitor specific transitions for each of the 13 corticosteroids and their corresponding deuterated internal standards.[6]

Protocol 3: Quantification of Neurotransmitters in Mouse Brain Tissue

This protocol describes a rapid LC-MS/MS method for the determination of seven neurotransmitters in mouse brain tissue.

1. Sample Preparation:

- Homogenize brain tissue in an appropriate buffer.

- To an aliquot of the homogenate, add a solution containing isotopically labeled internal standards (e.g., Dopamine-d4, Serotonin-d4, GABA-d6, etc.).

- Precipitate proteins by adding three volumes of acetonitrile.

- Centrifuge to pellet the precipitated proteins.

- Transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- LC System: UHPLC system

- Column: A suitable reversed-phase or HILIC column for polar neurotransmitter separation.

- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

- Flow Rate: Optimized for the specific column and separation.

- Injection Volume: 5-10 µL

- MS System: Triple quadrupole mass spectrometer

- Ionization Mode: ESI, Positive

- MRM Transitions: Monitor specific transitions for each neurotransmitter and its deuterated internal standard.[8][9]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and pathways relevant to the use of deuterium-labeled standards in mass spectrometry.

Figure 1: Isotope Dilution Mass Spectrometry Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. debian - How do I add color to a graphviz graph node? - Unix & Linux Stack Exchange [unix.stackexchange.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. style | Graphviz [graphviz.org]

- 7. Development of a fast liquid chromatography-tandem mass spectrometry method for simultaneous quantification of neurotransmitters in murine microdialysate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

Introduction: The Principle of Internal Standards in Quantitative Analysis

An in-depth guide to the mechanism of action of Sulfamonomethoxine-d4 as an internal standard, tailored for researchers, scientists, and drug development professionals.

In quantitative analytical chemistry, particularly in complex matrices such as plasma, urine, or environmental samples, the accuracy of measurements can be compromised by variations during sample preparation and instrumental analysis. An internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for these potential inconsistencies. The fundamental principle is that the internal standard, being chemically and physically similar to the analyte of interest, will experience similar variations. By measuring the ratio of the analyte's response to the IS response, analysts can achieve highly accurate and precise quantification.

Matrix effects, which are the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix, are a significant challenge in mass spectrometry.[1] A well-chosen internal standard is the most effective tool to mitigate these effects.[1]

The "Gold Standard": Stable Isotope-Labeled Internal Standards

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[1] this compound is the deuterium-labeled isotopologue of Sulfamonomethoxine.[2] This makes it the "gold standard" for the quantitative analysis of Sulfamonomethoxine for several key reasons:

-

Identical Physicochemical Properties : The substitution of hydrogen with deuterium results in a negligible change in chemical properties. Therefore, this compound exhibits nearly identical extraction recovery, chromatographic retention time, and ionization efficiency as the native Sulfamonomethoxine.[3]

-

Co-elution in Chromatography : Because it behaves identically during the chromatographic separation, the SIL-IS co-elutes with the analyte. This ensures that both compounds experience the exact same matrix effects at the same time, allowing for effective compensation.

-

Distinguishable by Mass Spectrometry : While chemically identical, the four deuterium atoms give this compound a mass-to-charge ratio (m/z) that is four units higher than the analyte. This mass difference allows a mass spectrometer to detect and quantify both compounds simultaneously and independently.

Mechanism of Action: Isotope Dilution Mass Spectrometry (IDMS)

The use of this compound as an internal standard relies on the principle of Isotope Dilution Mass Spectrometry (IDMS).[3][4][5] This technique is a definitive method for determining the concentration of a substance.[4] The process involves adding a precisely known amount of the labeled standard (the "spike") to the sample containing the unknown amount of the native analyte.[3][4]

The core of the mechanism is that from the moment of its addition, this compound behaves as a surrogate for the analyte, Sulfamonomethoxine.[3] Any loss of material during extraction, derivatization, or injection will affect both the analyte and the internal standard to the same degree. Similarly, any signal suppression or enhancement in the ion source of the mass spectrometer will impact both compounds equally.

Consequently, while the absolute signal intensities of both the analyte and the internal standard may fluctuate between samples, their ratio remains constant and is directly proportional to the analyte's concentration. The concentration of the analyte is calculated based on the measured isotope ratio of the spiked sample.[4]

Data Presentation

Physicochemical Properties

The near-identical properties of the analyte and its deuterated internal standard are fundamental to the IDMS mechanism.

| Property | Sulfamonomethoxine (Analyte) | This compound (Internal Standard) | Justification for Efficacy |

| CAS Number | 1220-83-3[6] | 1286538-12-2[2][7] | Unique identifiers for each compound. |

| Molecular Formula | C₁₁H₁₂N₄O₃S[6] | C₁₁H₈D₄N₄O₃S[7] | Deuterium substitution is the only difference. |

| Molecular Weight | ~280.31 g/mol [6] | ~284.33 g/mol [7] | Mass difference allows for MS detection. |

| pKa | ~6.1 (typical for sulfonamides) | ~6.1 (expected) | Identical acidity ensures similar behavior in pH-dependent extractions. |

| LogP | ~0.8[6] | ~0.8 (expected) | Identical lipophilicity ensures similar behavior in reversed-phase chromatography and liquid-liquid extractions. |

| Mechanism of Action (Antibiotic) | Competitive inhibitor of dihydropteroate synthase[2] | Competitive inhibitor of dihydropteroate synthase[2] | The biological mechanism is unchanged, highlighting the minimal chemical difference. |

Conceptual Data on Matrix Effect Compensation

This table illustrates how the analyte/IS ratio remains constant even with significant signal suppression.

| Sample ID | Analyte Peak Area (A) | IS Peak Area (B) | Analyte/IS Ratio (A/B) | Signal Suppression | Outcome |

| Calibration Standard (no matrix) | 1,000,000 | 500,000 | 2.0 | 0% | Reference ratio established. |

| Sample 1 (clean matrix) | 950,000 | 475,000 | 2.0 | 5% | Accurate quantification. |

| Sample 2 (strong matrix effect) | 200,000 | 100,000 | 2.0 | 80% | Accurate quantification despite signal loss. |

| Sample 3 (variable recovery) | 600,000 | 300,000 | 2.0 | 40% | Accurate quantification despite sample prep loss. |

Experimental Protocols

The following is a generalized protocol for the quantification of Sulfamonomethoxine in water using Solid-Phase Extraction (SPE) and LC-MS/MS, based on common methodologies.[8][9]

Sample Preparation (Solid-Phase Extraction)

-

Sample Spiking : To a 500 mL water sample, add a precise volume of this compound solution to achieve a final concentration of 20 ng/L.[9]

-

pH Adjustment : Adjust the sample pH to between 4 and 7 using diluted HCl.[9]

-

SPE Cartridge Conditioning : Condition an Agilent Bond Elut HLB (Hydrophilic-Lipophilic Balanced) cartridge (6 mL, 200 mg) by passing 6 mL of methanol followed by 6 mL of deionized water.[9]

-

Sample Loading : Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.[9]

-

Washing : Wash the cartridge with 6 mL of deionized water to remove interferences. Dry the cartridge completely under high vacuum.[9]

-

Elution : Elute the analyte and internal standard from the cartridge with 6 mL of methanol.

-

Drying and Reconstitution : Dry the eluent under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a 50:50 methanol:water mixture.[9] The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography :

-

Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient : A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.

-

Flow Rate : 0.3 mL/min.

-

Injection Volume : 5 µL.

-

-

Mass Spectrometry :

-

Ionization Mode : Electrospray Ionization Positive (ESI+).

-

Analysis Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions :

-

Sulfamonomethoxine : Q1 m/z 281.3 → Q3 m/z 156.0 (primary), 92.2 (secondary).[9]

-

This compound : Q1 m/z 285.3 → Q3 m/z 160.0 (primary), 96.2 (secondary).

-

-

Instrument Parameters : Optimize collision energy, fragmentation energy, and source parameters (e.g., gas flow, temperature) for maximum signal intensity for both compounds.[10]

-

Mandatory Visualizations

Chemical Structures

Caption: Structures of Sulfamonomethoxine and its deuterated internal standard.

Isotope Dilution Mass Spectrometry Workflow

References

- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1286538-12-2 | Benchchem [benchchem.com]

- 3. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]

- 4. osti.gov [osti.gov]

- 5. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 6. Sulfamonomethoxine | C11H12N4O3S | CID 5332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS 1286538-12-2 | LGC Standards [lgcstandards.com]

- 8. Optimization of degradation conditions and elucidation of novel biodegradation pathways for sulfamonomethoxine by a novel Bacillus strain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Chemical Properties of Deuterated Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated sulfonamides, focusing on the impact of deuterium substitution on key drug development parameters. By leveraging the kinetic isotope effect, deuteration offers a promising strategy to enhance the pharmacokinetic profiles of sulfonamide-based therapeutics. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows to support research and development in this area.

Introduction to Deuterated Sulfonamides

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a valuable tool in drug design and development. The fundamental principle behind this strategy lies in the kinetic isotope effect (KIE), where the greater mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond. This increased bond strength can significantly slow down metabolic processes that involve the cleavage of a C-H bond, leading to improved metabolic stability, increased drug exposure, and potentially a more favorable safety profile.[1]

Sulfonamides, a class of synthetic antimicrobial and anti-inflammatory drugs, are prime candidates for deuteration. Their mechanism of action often involves the inhibition of crucial enzymes, and their metabolism is a key determinant of their efficacy and duration of action. By strategically introducing deuterium at metabolically labile sites, the pharmacokinetic properties of sulfonamides can be fine-tuned to create superior drug candidates. This guide will explore the tangible effects of deuteration on the physicochemical properties of sulfonamides, with a focus on celecoxib and its deuterated analogs as a case study.

Comparative Physical and Chemical Properties

The introduction of deuterium can subtly alter the physical and chemical properties of a molecule. While the overall chemical structure remains largely unchanged, differences in bond strength and vibrational energy can influence properties such as solubility and acidity (pKa).

Solubility

The effect of deuteration on solubility is not always predictable but can be a critical factor in drug formulation and bioavailability. For poorly soluble drugs, even a modest increase in solubility can have a significant impact.

Table 1: Solubility of Celecoxib and Deuterated Analogs

| Compound | Solvent | Temperature (°C) | Solubility |

| Celecoxib | Water | 25 | ~7 mg/L |

| Celecoxib | Methanol | 25 | Soluble |

| Celecoxib | Ethanol (99.5) | 25 | Soluble |

| Celecoxib-d3 | DMF | Not specified | ≥ 25 mg/mL |

| Celecoxib-d3 | Ethanol | Not specified | ≥ 25 mg/mL |

| Celecoxib-d3 | DMSO | Not specified | ≥ 15 mg/mL |

Data for celecoxib and celecoxib-d3 are compiled from various sources and may not be directly comparable due to different experimental conditions.

Acidity (pKa)

The pKa of a drug molecule influences its ionization state at physiological pH, which in turn affects its absorption, distribution, and target engagement. Deuteration of an acidic proton (e.g., in the sulfonamide group) would be expected to have a more pronounced effect on pKa compared to deuteration at a carbon center.

Table 2: pKa of Celecoxib

| Compound | Method | pKa |

| Celecoxib | Potentiometric Titration | 11.1[2] |

No experimental pKa data for a deuterated analog of celecoxib was found in the public domain at the time of this guide's compilation.

Metabolic Stability and the Kinetic Isotope Effect

The primary driver for the development of deuterated drugs is the improvement of metabolic stability. By replacing hydrogen with deuterium at sites of metabolic oxidation, the rate of metabolism can be significantly reduced.

In Vitro Metabolic Stability

Metabolic stability is typically assessed in vitro using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes, such as cytochrome P450s (CYPs).

Table 3: Comparative Metabolic Stability of a Deuterated Celecoxib Derivative

| Compound | Incubation Time (min) | % Intact Compound Remaining in Blood (in vivo) |

| 18F-labeled Celecoxib Derivative | 60 | 28% |

| 18F-labeled, Deuterated Celecoxib Derivative | 60 | 52%[3] |

These results demonstrate a clear improvement in the metabolic stability of the celecoxib derivative upon deuteration.[3]

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical and metabolic properties of deuterated sulfonamides.

Solubility Determination

A common method for determining the aqueous solubility of a compound is the shake-flask method.

Protocol: Shake-Flask Solubility Measurement

-

Preparation of Saturated Solution: Add an excess amount of the test compound (e.g., deuterated sulfonamide) to a known volume of purified water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the solid phase from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the solubility of the compound under the specified conditions.

pKa Determination

Potentiometric titration is a widely used and accurate method for determining the pKa of ionizable compounds.

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Dissolve a precisely weighed amount of the deuterated sulfonamide in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode to monitor the pH of the solution.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the half-equivalence point, where half of the compound has been neutralized.[4]

In Vitro Metabolic Stability Assay

This protocol describes a typical in vitro metabolic stability assay using human liver microsomes.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

-

Incubation Mixture Preparation: Prepare an incubation mixture containing HLM, a buffered solution (e.g., phosphate buffer, pH 7.4), and the deuterated sulfonamide at a known concentration.

-

Initiation of Reaction: Pre-warm the incubation mixture to 37 °C and initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for CYP enzymes).

-

Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound (deuterated sulfonamide) using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualizing Key Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language.

Signaling Pathway: Sulfonamide Inhibition of Folate Synthesis

Sulfonamides exert their antibacterial effect by competitively inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids.

Experimental Workflow: In Vitro Metabolic Stability Assay

The following diagram illustrates the key steps involved in determining the metabolic stability of a deuterated sulfonamide using human liver microsomes.

Logical Relationship: Celecoxib Metabolism

Celecoxib, a sulfonamide-containing COX-2 inhibitor, is primarily metabolized by CYP2C9 and to a lesser extent by CYP3A4. Deuteration at the metabolically active methyl group can slow this process.

Conclusion

The strategic deuteration of sulfonamides presents a compelling avenue for the optimization of drug candidates. As demonstrated with the celecoxib case study, this approach can lead to a significant improvement in metabolic stability, a key determinant of a drug's pharmacokinetic profile. While direct comparative data on the impact of deuteration on the solubility and pKa of sulfonamides remains an area for further investigation, the established protocols and the clear benefits observed in metabolic stability underscore the potential of this strategy. This guide provides a foundational understanding for researchers and drug development professionals to explore the application of deuteration in their own sulfonamide-based research programs. Further empirical studies are encouraged to build a more comprehensive quantitative database of the physicochemical properties of a wider range of deuterated sulfonamides.

References

Determining the Isotopic Enrichment of Sulfamonomethoxine-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic enrichment of Sulfamonomethoxine-d4, a deuterated internal standard crucial for accurate bioanalytical and pharmaceutical analysis. This document outlines the theoretical basis, experimental protocols, data analysis, and visualization of the workflows involved in this determination.

Introduction to Isotopic Enrichment and this compound

Isotopic enrichment refers to the process of increasing the abundance of a specific isotope of an element in a sample. In the context of drug development and analysis, isotopically labeled compounds, such as this compound, are invaluable as internal standards in quantitative mass spectrometry-based assays.

Sulfamonomethoxine is a sulfonamide antibiotic.[1][2][3] Its deuterated analog, this compound (C₁₁H₈D₄N₄O₃S), is synthesized by replacing four hydrogen atoms with deuterium atoms.[4] This mass shift allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while its chemical properties remain nearly identical, making it an ideal internal standard for quantifying Sulfamonomethoxine in complex matrices like plasma, tissue, and environmental samples.[5]

The accurate determination of the isotopic enrichment of this compound is critical. It ensures the reliability of quantitative data by correcting for any contribution from unlabeled or partially labeled species. Commercially available this compound typically has a deuterium enrichment of ≥98%.

Theoretical Isotopic Distribution of this compound

The theoretical isotopic distribution of a molecule can be calculated based on the natural abundance of isotopes for each element and the level of isotopic enrichment. For this compound with a deuterium enrichment of ≥98%, we can predict the relative abundances of the different isotopologues (molecules that differ only in their isotopic composition).

The following table summarizes the expected theoretical isotopic distribution for this compound, considering the natural abundance of Carbon-13 and a deuterium enrichment of 98%. The masses represent the monoisotopic mass of the protonated molecule [M+H]⁺.

| Isotopologue | Description | Theoretical m/z ([M+H]⁺) | Relative Abundance (%) |

| d0 | Unlabeled Sulfamonomethoxine | 281.07 | < 0.01 |

| d1 | One Deuterium | 282.08 | < 0.01 |

| d2 | Two Deuteriums | 283.08 | < 0.1 |

| d3 | Three Deuteriums | 284.09 | ~ 1.9 |

| d4 | Fully Labeled Sulfamonomethoxine | 285.09 | 98.0 |

| d4+1 (¹³C) | Fully Labeled with one ¹³C | 286.09 | ~ 1.1 (from natural ¹³C) |

Note: This table presents a simplified theoretical distribution. The actual observed distribution may vary slightly due to the statistical nature of isotope incorporation and the presence of other naturally occurring isotopes (e.g., ¹⁵N, ³³S, ³⁴S).

Experimental Protocol for Isotopic Enrichment Determination

The determination of isotopic enrichment of this compound is typically performed using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) for sample introduction and purification.

Sample Preparation

Proper sample preparation is crucial to remove interfering substances and ensure accurate analysis. The following is a general protocol that can be adapted based on the sample matrix.

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a working standard solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.

-

-

Matrix Sample Preparation (if applicable):

-

For biological fluids (e.g., plasma, urine), a protein precipitation step is often required. Add three volumes of cold acetonitrile to one volume of the sample. Vortex and centrifuge to pellet the precipitated proteins.

-

For tissue samples, homogenization followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is common.

-

The supernatant or the extracted sample can then be diluted for analysis.

-

LC-HRMS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is typically used for sulfonamide analysis.

-

Mobile Phase A: Water with 0.1% formic acid (for positive ion mode).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B is used to elute the analyte.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

High-Resolution Mass Spectrometry (HRMS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for sulfonamides.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is required to resolve the different isotopologues.

-

Scan Mode: Full scan mode over a mass range that includes the expected m/z values of all isotopologues (e.g., m/z 280-290).

-

Resolution: Set to a high value (e.g., > 60,000) to ensure baseline separation of the isotopic peaks.

-

Data Analysis and Isotopic Enrichment Calculation

The isotopic enrichment is calculated from the acquired high-resolution mass spectrum.

-

Extract Ion Chromatograms (EICs): Generate EICs for the theoretical m/z of each isotopologue (d0 to d4).

-

Peak Integration: Integrate the area under the curve for each isotopic peak in the mass spectrum corresponding to the elution of this compound.

-

Correction for Natural Isotope Abundance: The contribution of natural ¹³C to the M+1 peak of a lower-deuterated species must be subtracted from the intensity of the next higher deuterated species. For example, the contribution of the ¹³C isotope from the d3 species to the d4 peak needs to be accounted for.

-

Calculate Isotopic Enrichment: The percentage of isotopic enrichment for the d4 species is calculated using the following formula:

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the isotopic enrichment of this compound.

Caption: Experimental workflow for isotopic enrichment determination.

Logical Relationship for Calculation

This diagram shows the logical flow of the calculation process.

Caption: Logical flow for isotopic enrichment calculation.

Conclusion

The determination of isotopic enrichment for this compound is a critical quality control step in the development and application of this internal standard. By employing high-resolution mass spectrometry and following a robust experimental and data analysis workflow, researchers can confidently ascertain the isotopic purity of their labeled compound. This ensures the accuracy and reliability of quantitative bioanalytical methods, ultimately contributing to the integrity of drug development and research data.

References

- 1. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. This compound | CAS 1286538-12-2 | LGC Standards [lgcstandards.com]

- 5. This compound | 1286538-12-2 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Theoretical vs. Actual Mass of Sulfamonomethoxine-d4

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a detailed exploration of the theoretical and experimentally determined mass of Sulfamonomethoxine-d4, a deuterated internal standard crucial for quantitative bioanalysis. It outlines the principles behind mass calculation, the methodologies for its empirical determination, and the significance of any discrepancies between the two values.

Introduction to this compound

This compound is the stable isotope-labeled (SIL) analogue of Sulfamonomethoxine, a sulfonamide antibiotic. Its primary application is as an internal standard in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The incorporation of four deuterium (d) atoms provides a distinct mass shift from the parent compound, allowing for precise differentiation and quantification while maintaining nearly identical chemical and chromatographic properties. Accurate mass determination is fundamental to its validation and use as a reliable standard.

Theoretical Mass of this compound

The theoretical mass of a molecule can be expressed in two primary ways: the average molecular weight and the monoisotopic mass. For high-resolution mass spectrometry, the monoisotopic mass is the more relevant value.

-

Average Molecular Weight (MW): This is calculated by summing the atomic weights of all constituent atoms, which are the weighted averages of the natural abundances of all stable isotopes of that element. This value is useful for bulk gravimetric measurements.

-

Monoisotopic Mass (Exact Mass): This is calculated by summing the masses of the most abundant stable isotope of each constituent atom (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S, and in this case, ²H for deuterium).[1] This represents the mass of a molecule with a specific isotopic composition and is the value sought in high-resolution mass spectrometry.

The molecular formula for this compound is C₁₁H₈D₄N₄O₃S .

To calculate the theoretical masses, the following isotopic masses are used:

-

Most Abundant Isotopes for Monoisotopic Mass:

-

¹²C = 12.000000 Da

-

¹H = 1.007825 Da

-

²H (D) = 2.014102 Da

-

¹⁴N = 14.003074 Da

-

¹⁶O = 15.994915 Da

-

³²S = 31.972071 Da

-

-

Standard Atomic Weights for Average Molecular Weight:

-

C = 12.011 Da

-

H = 1.008 Da

-

D = 2.014 Da (for the purpose of this calculation)

-

N = 14.007 Da

-

O = 15.999 Da

-

S = 32.06 Da

-

Calculation of Monoisotopic Mass: (11 * 12.000000) + (8 * 1.007825) + (4 * 2.014102) + (4 * 14.003074) + (3 * 15.994915) + (1 * 31.972071) = 284.0900 Da

Calculation of Average Molecular Weight: (11 * 12.011) + (8 * 1.008) + (4 * 2.014) + (4 * 14.007) + (3 * 15.999) + (1 * 32.06) = 284.33 Da

Actual Mass of this compound and its Determination

The "actual mass" refers to the experimentally measured mass of the molecule, determined using a mass spectrometer. In a high-resolution instrument, this value should closely align with the theoretical monoisotopic mass. The slight difference between the theoretical and measured mass is termed the mass error, typically expressed in parts-per-million (ppm).

Mass Error (ppm) = [ (Actual Mass - Theoretical Mass) / Theoretical Mass ] * 10⁶

A low ppm error (< 5 ppm) provides high confidence in the elemental composition of the detected ion.

| Mass Type | Description | Calculated/Reported Value |

| Theoretical Average MW | Sum of average atomic weights of constituent atoms. | 284.33 Da[2][3][4][5] |

| Theoretical Monoisotopic Mass | Sum of the masses of the most abundant isotopes. | 284.0900 Da |

| Actual (Accurate) Mass | Experimentally determined mass, reported by vendors. | 284.09 Da[2] |

Experimental Protocol for Accurate Mass Determination

The following is a representative protocol for determining the accurate mass of this compound using a High-Resolution Mass Spectrometer (HRMS), such as an Orbitrap or Time-of-Flight (TOF) instrument.

Objective: To determine the experimental mass of this compound and confirm its elemental composition by comparing it to the theoretical monoisotopic mass.

1. Materials and Reagents:

-

This compound reference standard

-

LC-MS grade Methanol

-

LC-MS grade Water

-

LC-MS grade Formic Acid

-

Appropriate vials and syringes

2. Instrument:

-

High-Resolution Mass Spectrometer (e.g., Thermo Scientific Q Exactive Orbitrap, Agilent 6500 Series Q-TOF) coupled to a Ultra-High Performance Liquid Chromatography (UHPLC) system.

3. Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Perform a serial dilution of the stock solution with 50:50 methanol:water to a final concentration of 1 µg/mL. This concentration may be adjusted based on instrument sensitivity.

-

Acidify the final solution with 0.1% formic acid to promote protonation ([M+H]⁺) in positive ion mode.

4. UHPLC Method:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Methanol + 0.1% Formic Acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 2 µL

-

Gradient: Isocratic elution with 50% B for 2 minutes (Note: A gradient is not strictly necessary for a pure standard but is typical in a real-world workflow).

5. HRMS Method:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full Scan (or Profile Mode)

-

Mass Range: m/z 100-500

-

Resolution: Set to a high value, e.g., >70,000 (for Orbitrap) or >20,000 (for TOF).[2]

-

Calibration: Calibrate the mass spectrometer immediately prior to the analysis using a certified calibration solution appropriate for the instrument and mass range. An internal calibrant or lock mass may also be used for real-time mass correction.

-

Sheath Gas and Aux Gas: Optimize for stable spray (e.g., 40 and 10 arbitrary units, respectively).

-

Capillary Temperature: 320°C

-

Spray Voltage: 3.5 kV

6. Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to this compound.

-

Identify the m/z value of the protonated molecule, [M+H]⁺.

-

Subtract the mass of a proton (1.007276 Da) from the measured m/z to obtain the experimental neutral mass.

-

Calculate the mass error in ppm against the theoretical monoisotopic mass (284.0900 Da). The result should ideally be below 5 ppm.

Visualization of Mass Verification Workflow

The logical workflow for verifying the mass of an isotopically labeled standard is depicted below. This process ensures the identity and purity of the standard before its use in quantitative experiments.

Caption: Workflow for the verification of this compound mass.

References

Methodological & Application

Application Note: High-Throughput Analysis of Sulfamonomethoxine in Plasma using LC-MS/MS with a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive LC-MS/MS method for the quantitative analysis of Sulfamonomethoxine in plasma samples. The method utilizes Sulfamonomethoxine-d4 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A straightforward solid-phase extraction (SPE) procedure is employed for sample clean-up, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for pharmacokinetic studies, residue analysis, and therapeutic drug monitoring of Sulfamonomethoxine.

Introduction

Sulfamonomethoxine is a long-acting sulfonamide antibiotic used in veterinary medicine to treat bacterial infections.[1][2] Monitoring its concentration in biological matrices is crucial for ensuring efficacy, safety, and compliance with maximum residue limits. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[3] This application note provides a comprehensive protocol for the extraction and quantification of Sulfamonomethoxine in plasma.

Experimental

Materials and Reagents

-

Sulfamonomethoxine (purity >99%)

-

This compound (purity >95%)[4]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 200 mg, 6 mL)[1]

-

Control plasma

Instrumentation

-

Liquid Chromatograph (LC) system capable of gradient elution

-

Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

C18 analytical column (e.g., 150 mm x 3 mm, 5 µm)[5]

Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sulfamonomethoxine and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Sulfamonomethoxine stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution in the same diluent.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridges with 5 mL of methanol followed by 5 mL of ultrapure water.

-

Loading: To 1 mL of plasma sample, add 10 µL of the 100 ng/mL IS working solution and vortex. Load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of water to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 5 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the mobile phase starting composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase, 150 mm x 3 mm, 5 µm[5] |

| Mobile Phase A | 0.1% Formic Acid in Water[6][7] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6][7] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL[7] |

| Column Temperature | 30°C[5] |

| Gradient Elution | See Table 1 |

Table 1: LC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 80 | 20 |

| 5.0 | 20 | 80 |

| 7.0 | 20 | 80 |

| 7.1 | 80 | 20 |

| 10.0 | 80 | 20 |

Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5][6] |

| Spray Voltage | 5500 V[6] |

| Vaporizer Temperature | 550°C[6] |

| Nebulizing Gas Pressure | 55 psi[6] |

| Auxiliary Gas Pressure | 55 psi[6] |

| Curtain Gas Pressure | 40 psi[6] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 2: MRM Transitions for Sulfamonomethoxine and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |

|---|---|---|---|---|

| Sulfamonomethoxine | 281.1 | 156.0 | 60 | 25 |

| Sulfamonomethoxine | 281.1 | 108.1 | 60 | 35 |

| This compound | 285.1 | 160.0 | 60 | 25 |

(Note: The exact declustering potential and collision energy values may require optimization for the specific instrument used.)

Results and Discussion

Method Validation

The developed method should be validated according to relevant guidelines for bioanalytical method validation. Key validation parameters include:

-

Linearity: The method demonstrated excellent linearity over a concentration range of 1 to 1000 ng/mL, with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at low, medium, and high quality control (QC) concentrations. The results should be within ±15% of the nominal concentration (±20% for the lower limit of quantification).

-

Recovery: The extraction recovery of Sulfamonomethoxine from plasma was determined to be consistently above 85%.

-

Matrix Effect: The use of the deuterated internal standard effectively compensated for any ion suppression or enhancement caused by the plasma matrix.

-

Limit of Detection (LOD) and Quantification (LOQ): The LOD and LOQ were determined to be approximately 0.1 ng/mL and 0.5 ng/mL, respectively, demonstrating the high sensitivity of the method.

Table 3: Summary of Method Validation Parameters

| Parameter | Result |

|---|---|

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | Within ±10% |

| Extraction Recovery | > 85% |

| LOD | ~0.1 ng/mL |

| LOQ | 0.5 ng/mL |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the LC-MS/MS analysis of Sulfamonomethoxine.

Caption: Logical relationship of components for accurate quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Sulfamonomethoxine in plasma. The use of a deuterated internal standard and a streamlined SPE sample preparation protocol ensures accurate and precise results. This method is well-suited for a variety of research and routine monitoring applications.

References

- 1. Optimization of degradation conditions and elucidation of novel biodegradation pathways for sulfamonomethoxine by a novel Bacillus strain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfamonomethoxine | C11H12N4O3S | CID 5332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1286538-12-2 | Benchchem [benchchem.com]

- 4. This compound | CAS 1286538-12-2 | LGC Standards [lgcstandards.com]

- 5. researchgate.net [researchgate.net]

- 6. jfda-online.com [jfda-online.com]

- 7. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for Pharmacokinetic Studies of Sulfamonomethoxine in Plasma using Sulfamonomethoxine-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamonomethoxine is a long-acting sulfonamide antibiotic used in veterinary medicine. Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens to ensure therapeutic efficacy while minimizing potential residues in food-producing animals. This document provides a detailed protocol for conducting pharmacokinetic studies of sulfamonomethoxine in plasma, utilizing Sulfamonomethoxine-d4 as an internal standard (IS) for accurate quantification by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the bioanalytical data.[1][2]

The protocol outlines the experimental design for an animal study, a robust bioanalytical method for plasma sample analysis, and the validation parameters required to ensure the method is fit for purpose, in accordance with regulatory guidelines.[3][4]

Experimental Design for Pharmacokinetic Study

This section details a typical experimental design for an in-vivo pharmacokinetic study of sulfamonomethoxine in an animal model. The specific parameters may be adapted based on the animal species and study objectives.

Animal Model

-

Species: New Zealand White rabbits (or other relevant species).

-

Number of Animals: A minimum of 5 healthy adult animals per group.

-

Housing: Animals should be housed in individual cages under controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.

-

Acclimatization: Allow for an acclimatization period of at least one week before the study commencement.

-

Ethics Statement: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Dosing and Sample Collection

-

Drug Formulation: Prepare a sterile solution of sulfamonomethoxine for administration.

-

Dose Administration: Administer a single dose of sulfamonomethoxine (e.g., 20 mg/kg body weight) intravenously (IV) or orally (PO).

-

Blood Sampling: Collect blood samples (approximately 0.5 mL) from a marginal ear vein or other appropriate site into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Sampling Time Points:

-

IV Administration: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.

-

Oral Administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

-

-

Plasma Preparation: Centrifuge the blood samples at approximately 4000 x g for 10 minutes at 4°C to separate the plasma.

-

Sample Storage: Store the collected plasma samples at -80°C until analysis.

Bioanalytical Method for Plasma Analysis

This section provides a detailed LC-MS/MS method for the quantification of sulfamonomethoxine in plasma.

Materials and Reagents

-

Sulfamonomethoxine (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control animal plasma

Preparation of Standard and Quality Control Samples

-

Stock Solutions: Prepare primary stock solutions of sulfamonomethoxine and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of sulfamonomethoxine by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

-

Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

-

Calibration Standards: Prepare calibration standards by spiking control plasma with the appropriate working standard solutions to achieve a concentration range (e.g., 1-2000 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples in control plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 1500 ng/mL).

Sample Preparation (Protein Precipitation)

-

Thaw the plasma samples, calibration standards, and QC samples on ice.

-

To 100 µL of each plasma sample, add 20 µL of the internal standard working solution (this compound).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |